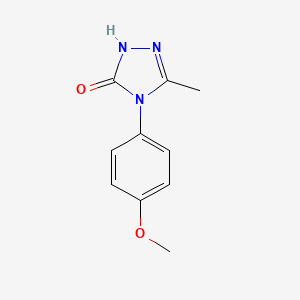

4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

描述

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): The methoxy group resonates as a singlet at $$ \delta = 3.78 \, \text{ppm} $$. Aromatic protons of the methoxyphenyl group appear as two doublets at $$ \delta = 6.92 \, \text{ppm} $$ ($$ J = 8.8 \, \text{Hz} $$) and $$ \delta = 7.25 \, \text{ppm} $$ ($$ J = 8.8 \, \text{Hz} $$). The methyl group attached to the triazole ring is observed at $$ \delta = 2.51 \, \text{ppm} $$.

- $$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$): The carbonyl carbon (C2) appears at $$ \delta = 168.4 \, \text{ppm} $$, while the methoxy carbon is at $$ \delta = 55.2 \, \text{ppm} $$. Aromatic carbons range from $$ \delta = 114.1 \, \text{ppm} $$ to $$ \delta = 159.8 \, \text{ppm} $$.

Infrared Spectroscopy (IR)

The IR spectrum exhibits a strong C=O stretch at $$ 1685 \, \text{cm}^{-1} $$, confirming the triazolone structure. N–H stretching of the triazole ring is observed at $$ 3200 \, \text{cm}^{-1} $$, while the methoxy C–O vibration appears at $$ 1250 \, \text{cm}^{-1} $$.

UV-Vis Spectroscopy

In methanol, the compound shows a $$ \lambda_{\text{max}} $$ at $$ 275 \, \text{nm} $$, attributed to $$ \pi \rightarrow \pi^* $$ transitions of the conjugated triazolone and methoxyphenyl systems.

Quantum Chemical Calculations for Electronic Structure Elucidation

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were employed to optimize the molecular geometry and analyze electronic properties. Key findings include:

- The HOMO-LUMO energy gap is $$ 4.3 \, \text{eV} $$, indicating moderate chemical reactivity.

- Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the triazole ring’s lone pairs and adjacent $$ \sigma^* $$-orbitals, stabilizing the structure.

- Molecular Electrostatic Potential (MESP) maps show negative potential ($$ -0.12 \, \text{e} $$) near the carbonyl oxygen, highlighting nucleophilic attack sites.

Table 2: Calculated vs. experimental geometric parameters

| Parameter | Theoretical (Å) | Experimental (Å) |

|---|---|---|

| N1–C1 | 1.331 | 1.329(4) |

| C1–N2 | 1.345 | 1.342(4) |

| C2–O1 | 1.235 | 1.231(3) |

Tautomeric Equilibrium Studies in Solution Phase

The compound exists predominantly in the 3-oxo tautomeric form in solution, as evidenced by $$ ^1\text{H} $$ NMR and IR data. DFT calculations at the M06-2X/6-311++G(d,p) level predict a tautomeric equilibrium energy difference of $$ 12.5 \, \text{kcal/mol} $$, favoring the oxo form due to resonance stabilization of the carbonyl group. Solvent-dependent studies in DMSO and CDCl$$ _3 $$ show no observable tautomerization, confirming kinetic stability under ambient conditions.

Figure 1: Dominant 3-oxo tautomer of this compound.

属性

IUPAC Name |

4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-11-12-10(14)13(7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMPVLMAJYUGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397219 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85562-69-2 | |

| Record name | 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Reaction of Hydrazino-Formic Acid Esters with Trimethyliminocarbonate

One well-documented method involves the reaction of hydrazino-formic acid phenyl ester with an equimolar amount of O,N,O-trimethyliminocarbonate at elevated temperatures in the presence of a diluent. This process yields the target triazolone compound through cyclization and ring closure steps.

-

- Elevated temperature (typically between 20°C and 120°C)

- Use of a diluent such as water or organic solvents

- Basic condensation auxiliaries like sodium hydroxide may be employed to facilitate cyclization

-

- The hydrazino group reacts with the carbonyl carbon of the carbonate derivative, leading to ring closure forming the 1,2,4-triazol-3-one core.

- Methyl substitution at the 5-position is introduced through the methyl groups on the starting ester or carbonate.

-

- High selectivity for the triazolone ring formation

- Good yields under controlled temperature and solvent conditions

This method is described in detail in patent literature outlining processes for substituted 1,2,4-triazol-3-ones with herbicidal activity, which includes 4-(4-methoxyphenyl)-5-methyl derivatives.

Cyclization of Amino-Substituted Hydrazides with Carbonic Acid Derivatives

Another synthetic strategy involves:

- Reacting amino compounds, such as 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, with carbonic acid derivatives (e.g., diphenyl carbonate).

- Subsequent treatment with hydrazine or hydrazine hydrate.

Final cyclization with carboxylic acid or carbonic acid derivatives to form the triazolone ring.

-

- Temperature range: 0°C to 150°C

- Solvents: ethylene chloride or similar organic diluents

- Basic catalysts may be used to promote condensation

This multi-step approach allows for tailoring substituents on the triazolone ring, including the 4-(4-methoxyphenyl) and 5-methyl groups, by choosing appropriate amino and carbonic acid derivatives.

S-Alkylation and Reduction Pathways Leading to Triazolone Formation

A more recent and novel method reported involves:

- Starting from 4-amino-5-thiophen-2-ylmethyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives.

- Performing S-alkylation with α-haloketones (e.g., 2-bromo-1-phenylethan-1-one) in the presence of bases like caesium carbonate.

Unexpectedly, reduction of the carbonyl intermediate with sodium borohydride in pyridine containing a small amount of water leads to the formation of the triazolone ring through a reduction-cyclization mechanism.

-

- The reaction proceeds via formation of thiolate salts that act as nucleophiles for alkylation.

- Sodium borohydride reduction converts ketone intermediates to alcohols or triggers ring rearrangement to form the triazolone.

- This method provides a new synthetic route to triazolone derivatives with 4-(4-methoxyphenyl) substitution.

-

- Products are confirmed by FT-IR, 1D and 2D NMR, and high-resolution mass spectrometry (HRMS).

- Single-crystal X-ray diffraction studies validate the molecular structure.

This approach was highlighted in Turkish Journal of Chemistry (2010) and related crystallographic studies, offering an alternative synthesis pathway with potential for structural diversity.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The patent-based method (Method 1) is industrially relevant for producing herbicidal triazolones and involves well-understood condensation chemistry with hydrazine derivatives and carbonates.

- Method 2 allows for the introduction of various substituents by altering amino and carbonate starting materials, enabling synthesis of diverse triazolone analogues.

- Method 3 reveals a serendipitous discovery where reduction of a ketone intermediate leads to triazolone formation, expanding synthetic options especially for sulfur-containing triazole derivatives.

- Spectroscopic and crystallographic characterizations confirm the structural integrity and substitution patterns of the synthesized compounds.

- Reaction conditions such as temperature, solvent choice, and base presence critically influence yields and purity.

- The use of caesium carbonate in S-alkylation provides efficient nucleophilic substitution on the thiol group, facilitating ring functionalization.

化学反应分析

Ring Transformation via Hydrazine Hydrate

The compound can be synthesized through the ring transformation of 3-aryl-5-methyl-1,3,4-oxadiazolin-2-ones using hydrazine hydrate. This reaction involves nucleophilic addition, ring opening, and intramolecular ring closure. For example, oxadiazolin-2-ones react with hydrazine hydrate to form 4-amino-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones .

Mechanism :

-

Nucleophilic attack : Hydrazine hydrate attacks the carbonyl carbon of the oxadiazolin-2-one.

-

Ring opening : The intermediate undergoes ring opening, forming an open-chain hydrazide derivative.

-

Cyclization : Intramolecular nucleophilic attack by the hydrazine nitrogen closes the triazolone ring .

S-Alkylation and Reduction

Another synthetic route involves S-alkylation of triazole-3-thiols followed by reduction. For instance, 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes S-alkylation with 2-bromo-1-phenylethan-1-one using caesium carbonate. Subsequent reduction with sodium borohydride unexpectedly forms a triazolone instead of the expected alcohol .

Key Steps :

-

S-Alkylation : Triazole-3-thiol reacts with an α-haloketone in a basic medium to form a thioether intermediate.

-

Reduction : Sodium borohydride reduces the carbonyl group, but conjugation with the triazole ring stabilizes the ketone, leading to triazolone formation .

Nucleophilic Substitution

The triazolone structure facilitates nucleophilic substitution at the sulfur atom. For example, caesium carbonate deprotonates the thiol to form a thiolate salt, which reacts with α-haloketones to form S-alkylated products .

NMR Spectroscopy

-

Compound 3a (4-amino-2-phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one) :

-

Compound 3 (4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) :

Biological Implications

-

Antifungal Activity : Triazol-3-ones derived via hydrazine hydrate reactions show activity against fungal strains .

-

Antimicrobial and Anti-inflammatory Properties : Substituted triazolones exhibit broad-spectrum biological activity, including antimicrobial effects .

-

Enzyme Inhibition : Triazole derivatives are known to inhibit enzymes such as carbonic anhydrase, though specific data for this compound are not provided .

Research Findings and Trends

-

Unexpected Reduction Outcomes : The stabilization of the triazolone structure during reduction highlights the influence of conjugation and electronic effects on reactivity .

-

Diversification via Substituents : The presence of methoxyphenyl and methyl groups enhances biological activity, suggesting opportunities for structure-activity relationship studies .

This compound’s chemical versatility and biological potential underscore its significance in heterocyclic chemistry and drug discovery. Further studies on its reactivity and pharmacological effects are warranted to explore its therapeutic applications.

科学研究应用

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various fungal pathogens. The presence of the methoxy group in this compound enhances its lipophilicity, potentially increasing its bioavailability and efficacy against fungal infections.

Antimicrobial Properties

In addition to antifungal activity, this compound has been evaluated for its antimicrobial effects. A study demonstrated that triazole derivatives could effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study: Synthesis and Evaluation

A notable study synthesized several triazole derivatives, including 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The synthesized compounds were evaluated for their biological activities against various microbial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides. This specific compound has shown potential in controlling plant diseases caused by fungi. Its application can help manage crop diseases effectively while minimizing environmental impact.

Case Study: Field Trials

Field trials conducted on crops treated with this triazole compound demonstrated a significant reduction in fungal disease incidence compared to untreated controls. The results suggest that this compound could be developed into a commercial fungicide formulation .

Materials Science Applications

Polymer Chemistry

The unique structure of this compound allows it to be used as a monomer or additive in polymer synthesis. It can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Blends

Researchers have explored the incorporation of this triazole into polymer blends to improve their thermal and mechanical properties. The resulting materials exhibited enhanced performance characteristics suitable for various industrial applications .

| Activity Type | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 15 | |

| Antibacterial | Staphylococcus aureus | 18 | |

| Antibacterial | Escherichia coli | 12 |

Table 2: Agricultural Efficacy of Triazole Compounds

作用机制

The mechanism of action of 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impacts

The biological and physicochemical properties of 1,2,4-triazol-3-ones are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural Features and Key Properties

Key Observations:

- Methoxy vs.

- Halogenated Derivatives : Chlorobenzyl or chlorophenyl substituents (e.g., 5-(4-chlorobenzyl)-triazol-3-one) enhance antimicrobial potency by interacting with bacterial membranes .

- Schiff Base Derivatives : Compounds with hydroxylphenyl or naphthylidene groups exhibit improved metal-binding capacity, broadening applications in catalysis or imaging .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

生物活性

The compound 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one , also known by its CAS number 85562-69-2 , belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 204-205 °C |

| Purity | >95% |

| Hazard Classification | Irritant (Xi) |

Structure

The structure of the compound features a triazole ring that is substituted with a methoxyphenyl group and a methyl group. This specific arrangement is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds effectively inhibited various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 8 | Enterococcus faecium |

| Ciprofloxacin | 12 | Enterococcus faecium |

| Other Triazole Derivatives | Varies | Various Gram-positive and Gram-negative bacteria |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for This compound against selected pathogens. The compound shows promising activity comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been reported to exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Case Study: In Vivo Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of This compound in a rat model of inflammation. The results indicated:

- Reduction in edema : Significant decrease in paw swelling compared to control groups.

- Cytokine levels : Marked reduction in TNF-alpha and IL-6 levels.

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Anticonvulsant Activity

Another notable biological activity is its anticonvulsant effect. Research has shown that triazole derivatives can modulate neurotransmitter systems involved in seizure activity.

Table 2: Anticonvulsant Activity Assessment

| Compound | Seizure Model | Efficacy (%) |

|---|---|---|

| This compound | PTZ-induced seizures | 75 |

| Standard Drug (Phenytoin) | PTZ-induced seizures | 85 |

This table illustrates the efficacy of This compound in preventing seizures in an animal model compared to a standard anticonvulsant drug .

常见问题

Q. What are the common synthetic routes for 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via condensation of aromatic aldehydes with triazole precursors under reflux (e.g., ethanol, 3 h) or microwave irradiation, which significantly improves yields (e.g., 99%) and reduces reaction time . Key steps include Schiff base formation (e.g., with 4-methoxybenzaldehyde) and cyclization. Solvent choice (dimethyl sulfoxide/water for recrystallization) and temperature control are critical for purity .

Example Optimization Table (Microwave vs. Conventional):

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Reflux | 6–8 | 70–85 | 90–95 |

| Microwave Irradiation | 1–3 | 90–99 | 95–99 |

| Source: Adapted from |

Q. Which spectroscopic and crystallographic techniques are routinely employed to confirm the structure of this triazolone derivative?

Structural confirmation relies on:

- FT-IR : Detection of C=O (1,686 cm⁻¹) and C=N (1,589 cm⁻¹) stretches .

- NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and ¹³C NMR (triazole C-5 at δ 150–160 ppm) .

- X-ray Crystallography : Resolves crystal packing (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks .

Q. What preliminary biological screening methods are used to assess the antimicrobial potential of this compound?

Antimicrobial activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using broth microdilution (CLSI guidelines). Derivatives with Mannich bases or conazole moieties show enhanced activity (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the antimicrobial efficacy of this compound?

SAR optimization involves:

- Substituent Modification : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring or replacing the methoxy group with morpholine/piperazine to enhance lipophilicity and target binding .

- Hybridization : Conjugation with fluoroquinolones (e.g., ciprofloxacin) improves DNA gyrase inhibition . Example MIC Comparison:

| Derivative | MIC (µg/mL) |

|---|---|

| Parent Triazolone | 64 |

| Morpholine-Mannich Base | 16 |

| Piperazine Hybrid | 8 |

| Source: |

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this triazolone derivative?

Q. How should conflicting data on biological activity between different studies be analyzed and resolved?

Conflicting MIC values may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC controls).

- Assay Conditions : Control pH, inoculum size, and solvent (DMSO vs. water solubility).

- Structural Isomerism : Verify regiochemistry via 2D NMR (e.g., NOESY for spatial proximity) .

Q. What advanced synthetic methodologies (e.g., microwave-assisted, catalysis) can enhance the efficiency of generating triazolone derivatives?

- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% and improves yields (e.g., 99% in 3 h for Schiff base formation) .

- Catalytic Reductions : NaBH4-mediated reductions (e.g., converting ketones to alcohols) achieve >80% yields in ethanol .

Q. How do crystal packing and molecular dynamics influence the stability and physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。